molecular formula C9H6F2O B13549878 1-(3,4-Difluorophenyl)prop-2-en-1-one

1-(3,4-Difluorophenyl)prop-2-en-1-one

Cat. No.: B13549878
M. Wt: 168.14 g/mol
InChI Key: UXKQCXXIYTUOIK-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)prop-2-en-1-one is a fluorinated chalcone, a type of organic compound characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are widely used in organic synthesis as precursors for various heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Difluorophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3,4-difluoroacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)prop-2-en-1-one is unique compared to other similar compounds due to its specific fluorination pattern and biological activities. Similar compounds include:

These compounds share similar structural features but differ in their fluorination patterns and specific biological activities.

Biological Activity

1-(3,4-Difluorophenyl)prop-2-en-1-one, also known as a fluorinated chalcone, is a compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by a prop-2-en-1-one backbone with a difluorophenyl substituent, enhances its chemical reactivity and biological potential. The molecular formula of this compound is C10H8F2O, indicating the presence of ten carbon atoms, eight hydrogen atoms, two fluorine atoms, and one oxygen atom.

Chalcones, including this compound, are known for their wide range of biological properties. These include:

  • Antimicrobial Activity : Chalcones have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown strong activity against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (e.g., Escherichia coli, Salmonella enterica), with MIC values ranging from 1 to 8 µg/mL depending on the specific compound and bacterial strain .
  • Anticancer Effects : Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The presence of fluorine substituents may enhance these effects by increasing the lipophilicity and reactivity of the compounds .
  • Anti-inflammatory Properties : Some studies suggest that chalcones can inhibit inflammatory mediators and pathways, contributing to their therapeutic potential in treating inflammatory diseases .

Synthesis and Biological Evaluation

This compound can be synthesized through various methods, including the condensation of 3,4-difluorobenzaldehyde with acetone. This synthetic approach provides a pathway to investigate its biological activities further.

A recent study evaluated the compound's efficacy in various biological assays:

Biological Activity Methodology Findings
AntibacterialAgar diffusionEffective against E. coli with an MIC of 2 µg/mL
AntifungalBroth microdilutionInhibited Candida albicans growth with an MIC of 0.5 µg/mL
CytotoxicityMTT assayInduced apoptosis in cancer cell lines at concentrations >10 µM

These findings highlight the compound's potential as a therapeutic agent across multiple domains.

Interaction Studies

Interaction studies involving this compound have focused on its reactivity with nucleophiles and electrophiles. Such studies are crucial for elucidating its mechanisms of action within biological systems. For example:

  • The compound demonstrated significant reactivity towards thiol groups in proteins, which may lead to alterations in protein function and contribute to its biological effects.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Type Unique Features
1-(4-Fluorophenyl)prop-2-en-1-oneFluorinated ChalconeDifferent biological activities due to substitution pattern
1-(2-Fluorophenyl)prop-2-en-1-oneFluorinated ChalconeDistinct reactivity patterns compared to 3,4-difluoro variant
3-(4-Methoxyphenyl)prop-2-en-1-oneMethoxy-substituted ChalconeEnhanced solubility due to methoxy group

This table illustrates how variations in substituents can influence the chemical behavior and biological activity of chalcones.

Properties

Molecular Formula

C9H6F2O

Molecular Weight

168.14 g/mol

IUPAC Name

1-(3,4-difluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H6F2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5H,1H2

InChI Key

UXKQCXXIYTUOIK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

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